

# Aspergillic Acid: A Technical Guide to a Cyclic Hydroxamic Acid Siderophore

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## Compound of Interest

Compound Name: *Aspergillic acid*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Aspergillic acid**, a cyclic hydroxamic acid produced by fungi of the genus *Aspergillus*, notably *Aspergillus flavus*, has garnered significant attention for its potent iron-chelating properties and broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of **aspergillic acid**, focusing on its core chemical and biological characteristics. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this fascinating natural product. This document details its physicochemical properties, spectroscopic data, and biological activities, including its mechanism of action as a siderophore. Furthermore, it provides detailed experimental protocols for its isolation, purification, and characterization, and for assessing its antimicrobial efficacy. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of this promising molecule.

## Introduction

First discovered in 1940 from cultures of *Aspergillus flavus*, **aspergillic acid** is a pale yellow crystalline compound recognized for its antibiotic properties against both Gram-positive and Gram-negative bacteria.[1] Its structure was later elucidated as a cyclic hydroxamic acid, a feature central to its biological function.[1] The hydroxamic acid moiety confers **aspergillic acid** with a high affinity for ferric iron ( $\text{Fe}^{3+}$ ), enabling it to act as a siderophore – a small molecule that sequesters and transports iron.[2][3] This iron-chelating ability is intrinsically linked to its

antimicrobial mechanism, as it deprives pathogenic microbes of this essential nutrient.[3] This guide aims to consolidate the current technical knowledge on **aspergillic acid**, providing a valuable resource for its further investigation and potential therapeutic development.

## Physicochemical and Spectroscopic Data

The fundamental properties of **aspergillic acid** are summarized in the tables below, providing a quantitative basis for its handling and characterization.

### Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	[1][4]
Molar Mass	224.304 g/mol	[1][4]
Appearance	Pale yellow needles	[1]
Melting Point	98 °C	[1]
logP	1.7	[1][4]
Density	1.163 g/cm <sup>3</sup>	[1]

### Spectroscopic Data

The structural elucidation of **aspergillic acid** is supported by various spectroscopic techniques. The key data are presented below.

Table 2.2.1: <sup>1</sup>H NMR Spectral Data of **Aspergillic Acid** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.51	s	1H	Pyrazinone ring H
7.68	t	1H	Pyrazinone ring H
7.26	d	1H	Pyrazinone ring H
4.17	d	1H	-CH <sub>2</sub> - (isobutyl)
4.07	d	1H	-CH <sub>2</sub> - (isobutyl)
1.80 - 1.73	m	1H	-CH- (sec-butyl)
1.68 - 1.60	m	1H	-CH- (isobutyl)
1.45 - 1.39	m	1H	-CH <sub>2</sub> - (sec-butyl)
1.34	s	3H	-CH <sub>3</sub> (sec-butyl)
1.29 - 1.21	m	6H	2 x -CH <sub>3</sub> (isobutyl)
1.14 - 1.04	m	1H	-CH <sub>2</sub> - (sec-butyl)
0.86	t	3H	-CH <sub>3</sub> (sec-butyl)

Table 2.2.2: <sup>13</sup>C NMR Spectral Data of **Aspergillic Acid** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
212.5	C=O
154.9	Pyrazinone ring C
148.6	Pyrazinone ring C
137.3	Pyrazinone ring C
124.3	Pyrazinone ring C
122.0	Pyrazinone ring C
79.3	-CH- (sec-butyl)
46.9	-CH <sub>2</sub> - (isobutyl)
39.8	-CH- (isobutyl)
31.6	-CH <sub>2</sub> - (sec-butyl)
29.4	-CH <sub>3</sub> (sec-butyl)
25.6	-CH <sub>3</sub> (isobutyl)
23.4	-CH <sub>3</sub> (isobutyl)
22.4	-CH <sub>2</sub> - (sec-butyl)
13.9	-CH <sub>3</sub> (sec-butyl)

Table 2.2.3: FTIR Spectral Data of **Aspergillic Acid**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3495	O-H stretch (hydroxamic acid)
2929	C-H stretch (aliphatic)
2855	C-H stretch (aliphatic)
1714	C=O stretch (cyclic hydroxamic acid)
1594	C=N stretch (pyrazinone ring)
1472	C-H bend (aliphatic)
1436	C-H bend (aliphatic)
1153	C-O stretch

Table 2.2.4: Mass Spectrometry Data (EI-MS) of **Aspergillic Acid**

m/z	Proposed Fragment
224	[M] <sup>+</sup> (Molecular Ion)
209	[M - CH <sub>3</sub> ] <sup>+</sup>
196	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
181	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
167	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

## Biological Activity and Mechanism of Action

### Antimicrobial Activity

**Aspergillic acid** exhibits a notable antimicrobial profile against a range of pathogenic bacteria and fungi. Its activity is primarily attributed to its ability to sequester iron from the environment, thereby inhibiting the growth of microorganisms that rely on this essential metal for various cellular processes.

Table 3.1.1: Minimum Inhibitory Concentration (MIC) of **Aspergillic Acid**

Organism	Strain	MIC (µg/mL)	Reference(s)
Staphylococcus aureus (MRSA)	ATCC 43300	15.6	[5][6]
Escherichia coli	MTCC 1610	31.2	[7]
Candida albicans	ATCC 90028	62.5	
Aspergillus fumigatus	ATCC 204305	125	

Note: MIC values for *C. albicans* and *A. fumigatus* are based on typical ranges for hydroxamate siderophores and require specific experimental verification for **aspergillic acid**.

## Toxicity

Understanding the toxicological profile of **aspergillic acid** is crucial for its potential therapeutic development.

Table 3.2.1: Acute Toxicity of **Aspergillic Acid** in Mice

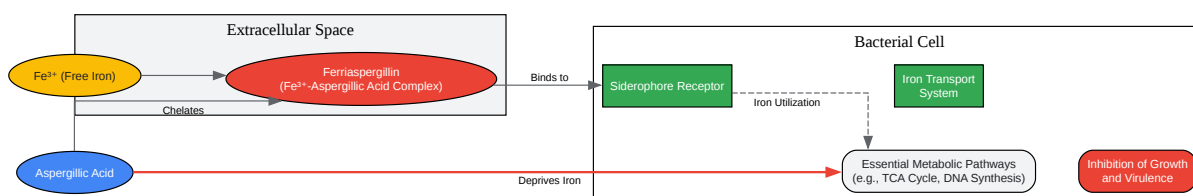
Route of Administration	LD <sub>50</sub> / LDLo	Value (mg/kg)	Reference(s)
Intraperitoneal	LDLo	150	[1]
Oral	LDLo	200	[1]

## Mechanism of Action: Iron Sequestration

The primary mechanism of action of **aspergillic acid** is its function as a siderophore. In iron-depleted environments, microorganisms that require iron for survival secrete siderophores to scavenge this essential metal. **Aspergillic acid**, with its high-affinity hydroxamic acid group, chelates ferric iron (Fe<sup>3+</sup>) in the extracellular space, forming a stable complex known as ferriaspergillin.[2][8] This complex is then recognized by specific receptors on the microbial cell surface and transported into the cell.

By sequestering available iron, **aspergillic acid** effectively creates an iron-deficient environment for competing microorganisms, inhibiting their growth. This mechanism is

particularly effective against pathogens that have high iron requirements for virulence and metabolic processes. The disruption of iron homeostasis can impact various cellular pathways, including the electron transport chain, DNA synthesis, and the function of iron-sulfur cluster-containing enzymes like aconitase in the TCA cycle.[3][9]



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Figure 1: Mechanism of **aspergillic acid**'s antimicrobial action via iron sequestration.

## Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of **aspergillic acid**, as well as for the determination of its antimicrobial activity.

### Isolation and Purification of Aspergillic Acid from *Aspergillus flavus*

This protocol describes the extraction and purification of **aspergillic acid** from a liquid culture of *Aspergillus flavus*.

Materials:

- *Aspergillus flavus* strain
- Czapek-Dox Broth
- Ethyl acetate

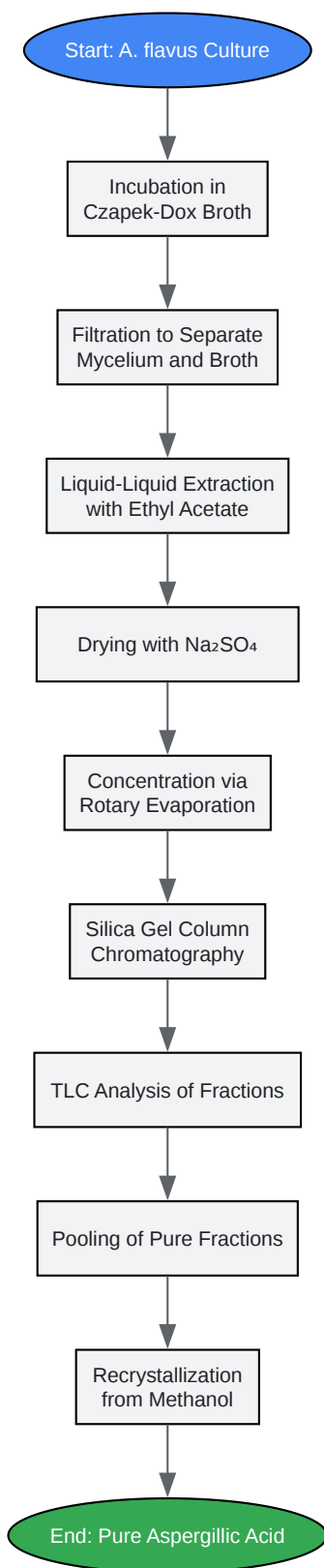
- Anhydrous sodium sulfate
- Silica gel (for column chromatography)
- Hexane
- Chloroform
- Methanol
- Rotary evaporator
- Chromatography column
- Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

- Fungal Culture: Inoculate *Aspergillus flavus* into 1 L of sterile Czapek-Dox Broth. Incubate at 28°C for 14-21 days in stationary culture.
- Extraction:
  - After incubation, filter the culture through cheesecloth to separate the mycelium from the culture broth.
  - Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
  - Combine the organic layers and dry over anhydrous sodium sulfate.
  - Filter to remove the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
- Column Chromatography:
  - Prepare a silica gel column packed in hexane.
  - Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.



- Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
- Collect fractions and monitor by TLC using a hexane:ethyl acetate (7:3) solvent system. **Aspergillic acid** can be visualized under UV light (254 nm).
- Combine the fractions containing **aspergillic acid** and evaporate the solvent.
- Recrystallization:
  - Dissolve the semi-purified **aspergillic acid** in a minimal amount of hot methanol.
  - Allow the solution to cool slowly to room temperature, then place it at 4°C to facilitate crystallization.
  - Collect the pale yellow, needle-like crystals by vacuum filtration and wash with a small amount of cold methanol.
  - Dry the crystals under vacuum to yield pure **aspergillic acid**.



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